molecular formula C11H14N2O B13531463 5-Amino-1-propylindolin-2-one

5-Amino-1-propylindolin-2-one

Cat. No.: B13531463
M. Wt: 190.24 g/mol
InChI Key: SQIKESJLVIWWLY-UHFFFAOYSA-N
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Description

5-Amino-1-propylindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-propylindolin-2-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide and conversion of the epoxide into an allylic alcohol .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic methods, including transition-metal catalysis. These methods are efficient and can be scaled up for large-scale production .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-Amino-1-propylindolin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and the specific functional groups it contains.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-amino-1-propyl-3H-indol-2-one

InChI

InChI=1S/C11H14N2O/c1-2-5-13-10-4-3-9(12)6-8(10)7-11(13)14/h3-4,6H,2,5,7,12H2,1H3

InChI Key

SQIKESJLVIWWLY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC2=C1C=CC(=C2)N

Origin of Product

United States

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